molecular formula C11H9NO5 B13925319 Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate

Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate

Cat. No.: B13925319
M. Wt: 235.19 g/mol
InChI Key: WTXPAVBQCZLDIE-VOTSOKGWSA-N
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Description

Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)-4-oxobut-2-enoate.

    Substitution: Various substituted esters or amides.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoate
  • Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate
  • Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Uniqueness

Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

methyl (E)-4-(4-nitrophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C11H9NO5/c1-17-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3/b7-6+

InChI Key

WTXPAVBQCZLDIE-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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